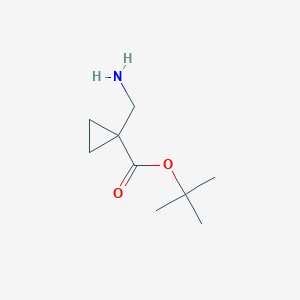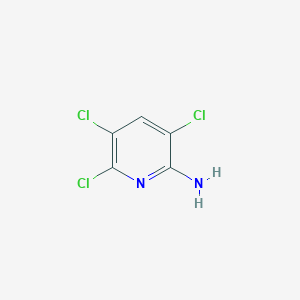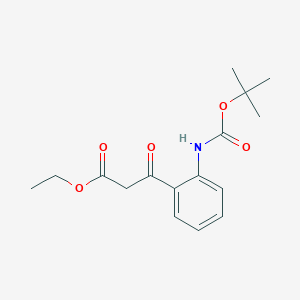![molecular formula C12H16N4O3S B1524258 8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-98-0](/img/structure/B1524258.png)
8-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
説明
8-(Azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, commonly referred to as 8-ASTP, is a synthetic organic compound that has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. 8-ASTP has been found to have a variety of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory effects. 8-ASTP is a promising compound that can be used to treat a variety of conditions, including cancer and infectious diseases.
科学的研究の応用
Synthesis and Application in Heterocyclic Chemistry
The compound is a key participant in the realm of heterocyclic chemistry, demonstrating its versatility in the synthesis of novel nitrogen-rich heterocycles. For instance, it partakes in the formation of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing good yields and regioselectivity. These compounds are a testament to the intricate chemical interplay and utility of the compound in generating structurally diverse heterocycles (Gao & Lam, 2008).
Structural Foundation in Medicinal Chemistry
The structural intricacies of the compound contribute significantly to medicinal chemistry. It serves as a foundation for creating triazolo[1,5-a]pyridines, pyrido[1,2-b][1,2,4]triazines, and pyrido[1,2-b][1,2,4]triazepines, interlinked with other potent chemical moieties like the 6-methylchromone moiety. These constructs have been meticulously designed and synthesized, reflecting the compound's instrumental role in the development of novel therapeutic agents (Abdel-Megid et al., 2013).
Antimicrobial Activity and Chemical Diversity
The compound's structural framework is pivotal in synthesizing a variety of fused nitrogen heterocyclic systems, such as 1,2,4-triazolo[1,5-α]pyridines and pyrido[1,2-b][1,2,4]triazines. These creations are not just chemical marvels but also exhibit noteworthy antimicrobial activity, marking their potential in contributing to the fight against microbial infections (Ali & Ibrahim, 2010).
Contributions to Synthetic Methodology
In the realm of synthetic chemistry, the compound is instrumental in yielding [1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-ones through a reaction mechanism that is both intriguing and complex. This process elucidates the compound's role in enriching synthetic methodologies and contributing to the broader understanding of chemical synthesis (Shawali & Gomha, 2000).
Nucleic Acid Analogues and Antineoplastic Properties
The compound's derivatives, particularly aza analogues of nucleic acid constituents, are known for their antineoplastic properties. These derivatives introduce a notable shift in the electronic structure and proton availability, affecting the nucleoside's conformational dynamics and biological interactions. This aspect highlights the compound's significance in the development of novel antineoplastic agents (Singh et al., 1974).
特性
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c17-12-14-13-11-10(6-5-9-16(11)12)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOWFLGAIPYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)





![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)






